4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chloro and a 5-methyl-1,2-oxazol-3-yl group
Preparation Methods
The synthesis of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-1,2-oxazol-3-amine under basic conditions. The reaction typically takes place in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation Reactions: The sulfonamide group can engage in condensation reactions with aldehydes and ketones, forming imines and other related compounds.
Common reagents used in these reactions include strong bases like sodium hydride (NaH) and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Biological Research: It has been used as a tool compound to study the inhibition of specific enzymes and pathways in biological systems.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves the inhibition of specific enzymes and pathways. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, ultimately leading to the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Lacks the chloro substituent, resulting in different electronic properties and biological activities.
2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides: Contains additional alkylthio and triazole groups, which may enhance its anticancer activity.
The unique combination of the chloro and oxazole groups in 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
90797-59-4 |
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Molecular Formula |
C10H9ClN2O3S |
Molecular Weight |
272.71 g/mol |
IUPAC Name |
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H9ClN2O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13) |
InChI Key |
BDOCKYQXIODYML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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